molecular formula C7H12ClN3O B1480656 1-(3-aminopropyl)pyrimidin-2(1H)-one hydrochloride CAS No. 2098088-62-9

1-(3-aminopropyl)pyrimidin-2(1H)-one hydrochloride

Cat. No. B1480656
CAS RN: 2098088-62-9
M. Wt: 189.64 g/mol
InChI Key: ZNUMZVKDBPBICW-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)pyrimidin-2(1H)-one hydrochloride, also known as APPH, is a synthetic pyrimidine derivative that has been used in a variety of scientific and medical research applications. It is a white, crystalline solid that is soluble in water and ethanol and is used as a reagent, inhibitor, and buffer in various biochemical and physiological experiments. APPH is a valuable tool for researchers in the fields of biochemistry and physiology, as it has a wide range of applications, including the inhibition of enzymes, the modulation of cell signaling pathways, and the regulation of metabolic processes.

Scientific Research Applications

Pharmaceutical Intermediates and Synthesis

1-(3-Aminopropyl)pyrimidin-2(1H)-one hydrochloride, as a pyrimidinone derivative, is significant in the pharmaceutical industry, primarily as an intermediate in drug synthesis. For instance, Liu-yi (2010) outlined the synthesis process of a related compound, 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, showcasing its importance as a pharmaceutical intermediate. The research emphasized optimizing reaction conditions to improve yield and product purity, highlighting the compound's role in medicinal chemistry applications (Liu-yi, 2010).

Cytotoxic Activity and Quantum Chemical Calculations

Kökbudak et al. (2020) synthesized derivatives related to pyrimidinone and evaluated their cytotoxic activities against cancer cell lines. The study also performed quantum chemical calculations to understand the molecular properties of these compounds. This research indicates the potential therapeutic applications of pyrimidinone derivatives in developing anticancer drugs (Kökbudak et al., 2020).

Crystallographic Studies and Tautomeric Forms

The structural analysis and tautomeric forms of pyrimidin-4-one derivatives have been extensively studied, shedding light on their potential interactions and applications. Gerhardt et al. (2016) investigated the tautomeric forms of pyrimidin-4-one derivatives in different crystal structures, providing insights into their molecular recognition processes, which are crucial in drug design and development (Gerhardt & Bolte, 2016).

properties

IUPAC Name

1-(3-aminopropyl)pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-3-1-5-10-6-2-4-9-7(10)11;/h2,4,6H,1,3,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUMZVKDBPBICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803607-83-1
Record name 2(1H)-Pyrimidinone, 1-(3-aminopropyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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